9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one
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Overview
Description
9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one is a heterocyclic compound with a molecular formula of C11H12ClNO and a molecular weight of 209.67 g/mol . This compound is part of the benzoazepine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 8-chloro-1,2,3,4-tetrahydro-benzo[B]azepin-5-one with methylating agents can yield the desired compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one undergoes various chemical reactions, including:
Scientific Research Applications
9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity, and thereby exerting its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one can be compared with other similar compounds such as:
8-Chloro-1,2,3,4-tetrahydro-benzo[B]azepin-5-one: This compound lacks the methyl group at the 8th position, which may result in different biological activities and properties.
7-Chloro-1,2,3,4-tetrahydro-benzo[B]azepin-5-one: The position of the chlorine atom is different, which can influence the compound’s reactivity and interactions with biological targets.
1,2,3,4-Tetrahydro-benzo[B]azepin-5-one: This compound does not have the chlorine or methyl substituents, leading to distinct chemical and biological characteristics.
Properties
CAS No. |
886366-99-0 |
---|---|
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
9-chloro-8-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C11H12ClNO/c1-7-4-5-8-9(14)3-2-6-13-11(8)10(7)12/h4-5,13H,2-3,6H2,1H3 |
InChI Key |
SFRIIBXKEFREJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)CCCN2)Cl |
Origin of Product |
United States |
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